Specific Scientific Field: This application falls under the field of Organic Chemistry and Catalysis.
Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the synthesis of isoxazolone-type heterocycles . These heterocycles have attracted attention due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .
Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2 and MgO . The characteristics of these materials are obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .
Results or Outcomes: The results of the application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, were revealed that all the catalysts had interested yields up to 60%. The ag–ceo2 catalyst showed a yield that goes to 94% .
Specific Scientific Field: This application falls under the field of Analytical Chemistry and Sensor Technology.
Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the development of a molecularly imprinted polymers (MIPs)-based electrochemical sensor that could rapidly and selectively detect picolinic acid (PIC) . PIC is a key metabolite found in the amino acid tryptophan and has been well-studied for its significant role in mental health disorders .
Methods of Application: The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .
Results or Outcomes: The sensor has a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = -10) . The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect PIC in the presence of other interfering molecules .
Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences.
Specific Scientific Field: This application falls under the field of Biochemistry and Peptide Synthesis.
Summary of the Application: 4-(Dimethylamino)butyric acid hydrochloride, a compound similar to 4-(Dimethylamino)picolinic acid hydrochloride, is commonly used in solution-phase peptide synthesis .
4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is classified under the category of picolinic acids, which are derivatives of pyridine. The compound features a dimethylamino group attached to the fourth position of the picolinic acid structure, contributing to its unique properties and reactivity. Its hydrochloride salt form is commonly utilized in various applications, particularly in pharmaceutical research and development .
Research indicates that 4-(Dimethylamino)picolinic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:
The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves several steps:
This multi-step synthesis allows for the precise control of the product's purity and yield .
4-(Dimethylamino)picolinic acid hydrochloride has a variety of applications:
Studies on the interactions of 4-(Dimethylamino)picolinic acid hydrochloride with biological systems have shown that it can modulate various biochemical pathways. Notably, it has been investigated for its interactions with:
4-(Dimethylamino)picolinic acid hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-Aminopyridine-2-carboxylic acid monohydrate | 1427475-29-3 | 0.89 | Known for its use in treating neuromuscular disorders. |
5-(Dimethylamino)picolinic acid | 30766-15-5 | 0.88 | Has different positional isomerism affecting activity. |
4-(4-Methylpiperazin-1-yl)picolinic acid | 914637-18-6 | 0.89 | Incorporates a piperazine ring, altering pharmacological properties. |
4-Aminopyridine-2-carboxylic Acid | 100047-36-7 | 0.89 | Similar core structure but different functional groups affecting solubility and activity. |
The uniqueness of 4-(Dimethylamino)picolinic acid hydrochloride lies in its specific amino group positioning and resultant chemical behavior, which can differ significantly from these similar compounds .